

NVP-TAE226: A Comparative Guide to its Anti-Angiogenic Effects

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Compound of Interest

Compound Name: NVP-TAE 226

Cat. No.: B1684528

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-angiogenic properties of NVP-TAE226 with other relevant Focal Adhesion Kinase (FAK) inhibitors. The information is supported by experimental data to assist researchers in evaluating its potential for anti-angiogenic therapeutic strategies.

Executive Summary

NVP-TAE226 is a potent small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase crucial for cell migration, proliferation, and survival – key processes in angiogenesis. Additionally, NVP-TAE226 exhibits inhibitory activity against Insulin-like Growth Factor-1 Receptor (IGF-1R), another pathway implicated in tumor growth and angiogenesis. This dual inhibitory action presents a potentially advantageous mechanism for disrupting tumor neovascularization. This guide compares the anti-angiogenic efficacy of NVP-TAE226 with other notable FAK inhibitors, PF-573,228 and FAK Inhibitor 14, based on available in vitro data.

Comparative Analysis of FAK Inhibitors

The following tables summarize the available quantitative data for NVP-TAE226 and its comparators. It is important to note that a direct head-to-head comparison of IC50 values in the same anti-angiogenic assay for all three compounds is not readily available in the current literature. The data presented is compiled from various studies and should be interpreted with this consideration.

Table 1: In Vitro Anti-Angiogenic Activity of FAK Inhibitors

Compound	Assay	Cell Line	Key Findings	IC50
NVP-TAE226	VEGF-Stimulated Proliferation	HUVEC	Inhibition of VEGF-stimulated proliferation. [1]	1 μ M [1]
Tube Formation	HMEC1	Inhibition of tube formation.	0.1 μ M - 10 μ M (Dose-dependent inhibition)	
PF-573,228	Viability Assay	HUVEC	Reduced cell viability in the presence of VEGF. [2] [3]	Dose-dependent reduction, specific IC50 not provided. [2] [3]
Migration Assay	HUVEC	Reduced cell migration in response to VEGF. [2] [3]	-	
Tube Formation	HUVEC	Reduced tube formation in response to VEGF. [2] [3]	-	
Apoptosis	HUVEC	Induced apoptosis even in the presence of VEGF. [2] [3]	-	
FAK Inhibitor 14	Viability Assay	HUVEC	Reduced cell viability in the presence of VEGF. [2] [3]	Dose-dependent reduction, specific IC50 not provided. [2] [3]
Migration Assay	HUVEC	Reduced cell migration in response to VEGF. [2] [3]	-	

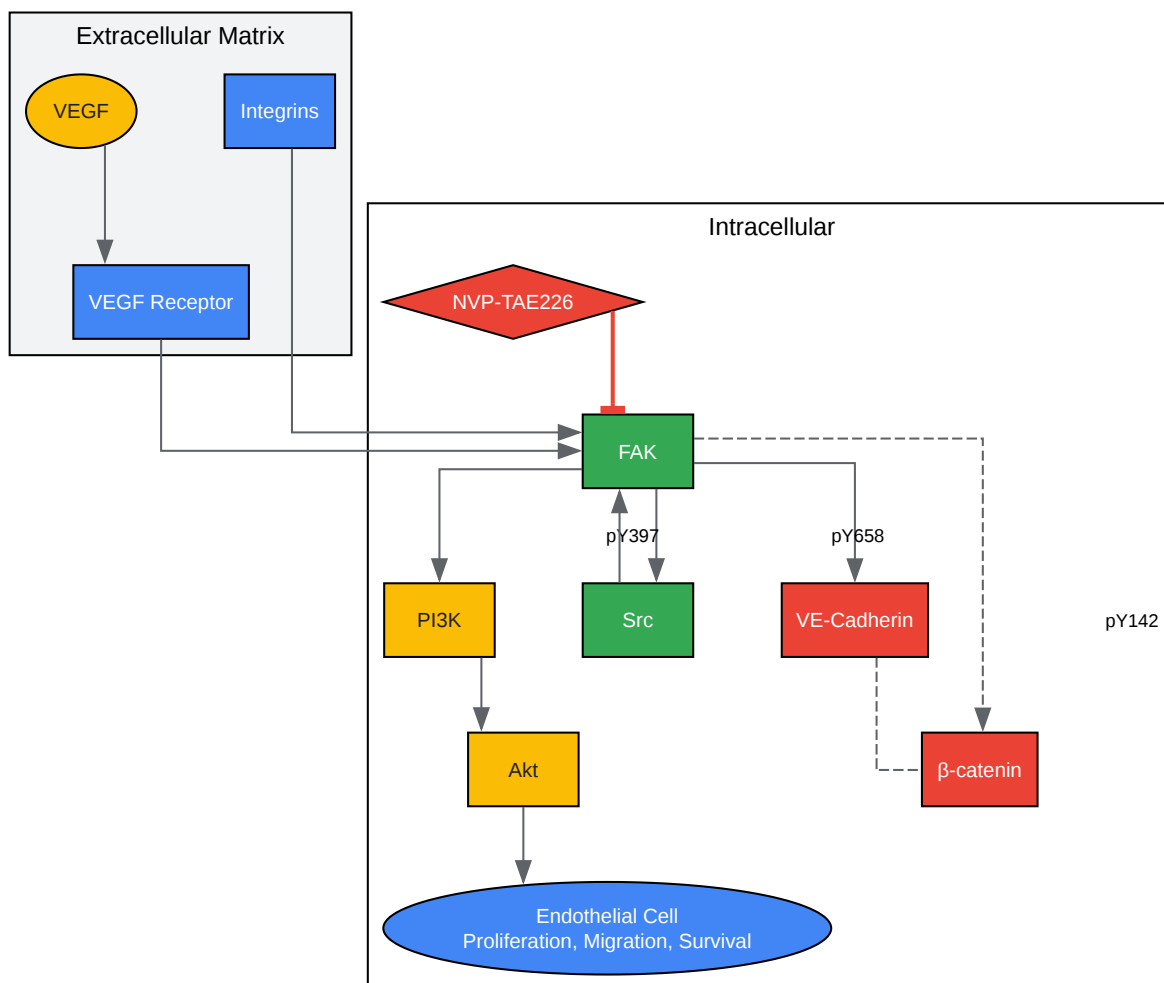
Tube Formation	HUVEC	Reduced tube formation in response to VEGF.[2][3]	-
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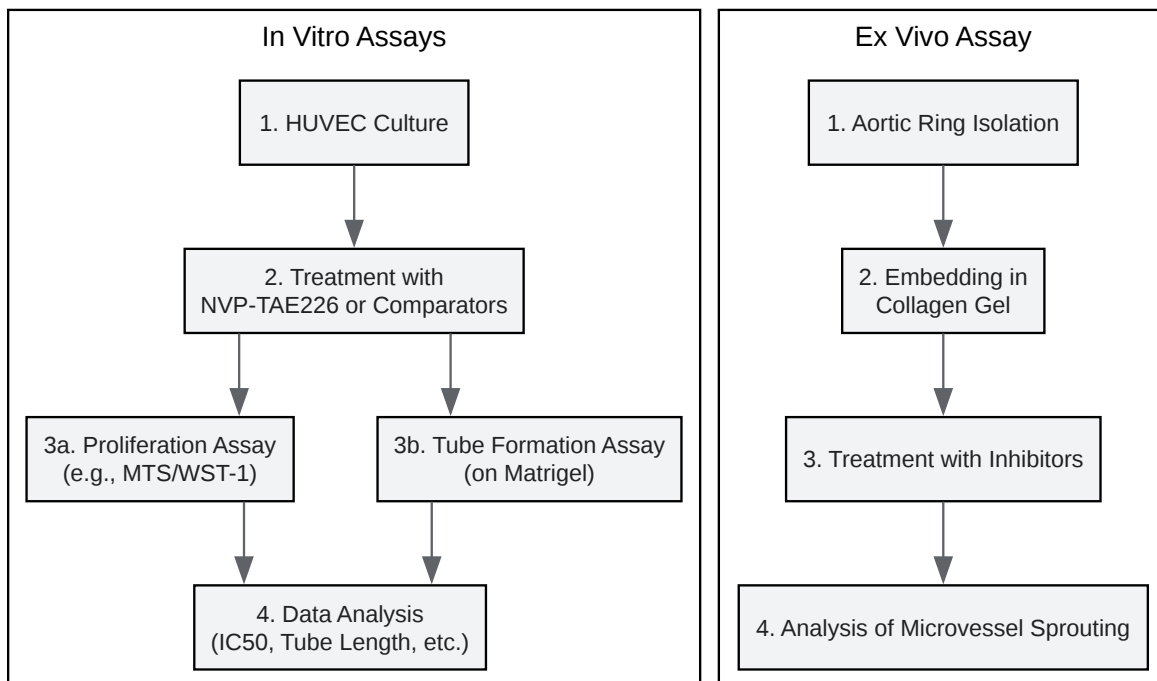
Table 2: Kinase Inhibitory Activity

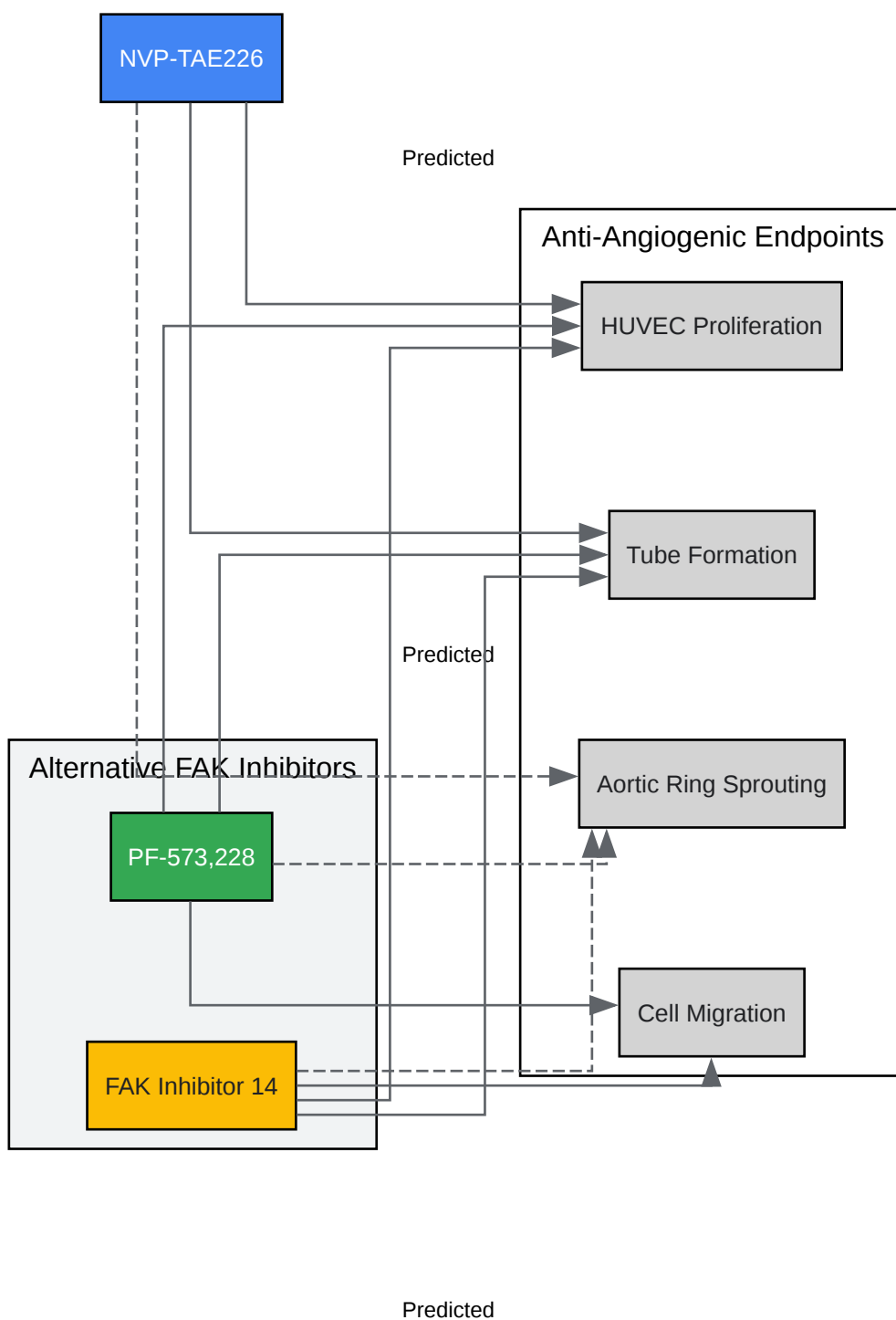
Compound	Target Kinase	IC50 (in vitro kinase assay)
NVP-TAE226	FAK	5.5 nM[1]
Pyk2		3.5 nM[1]
IGF-1R		140 nM[1]
InsR		43.5 nM[1]
PF-562,271 (a related compound to PF-573,228)	FAK	-
PF-573,228	FAK	4 nM

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental validation of these compounds, the following diagrams are provided.







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